![molecular formula C15H12BrClN2O B4909718 7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one](/img/structure/B4909718.png)
7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Overview
Description
7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of various mental disorders such as anxiety, insomnia, and seizures .
Mechanism of Action
Target of Action
The primary targets of this compound are benzodiazepine receptors (BDRs) . These receptors are found in the central nervous system and are known to mediate a variety of functions, including sleep, relaxation, and memory .
Mode of Action
This compound acts as an agonist at the benzodiazepine receptors . It binds to these receptors, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This results in an increase in inhibitory effects within the central nervous system .
Biochemical Pathways
The compound’s action on benzodiazepine receptors affects several biochemical pathways. It is hypothesized that the orexigenic effect of benzodiazepines is mediated by their binding to α2/α3-subunits of one GABA A receptor subtype . The binding of benzodiazepines to BDRs in the brainstem parabrachial caudate nucleus, from where information regarding flavor is transmitted to the thalamus flavor region, is probably involved in the manifestation of a hyperphagic effect .
Pharmacokinetics
The compound’s pharmacokinetic properties include its bioavailability, metabolism, and excretion. The bioavailability of this compound in rats is reported to be 16.7% . It undergoes hepatic metabolism, specifically aromatic oxidation and C3-hydroxylation . The compound’s elimination half-life ranges from 6 to 18 hours , and it is excreted renally .
Result of Action
The molecular and cellular effects of this compound’s action include both orexigenic and anorexigenic effects at low doses (2.07 – 2.21 μM) . It has been shown to increase appetite and food intake, exhibiting a hyperphagic effect in both animal experiments and in the clinic .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects can be influenced by the presence of other substances in the body. Co-administration of leptin, a hormone that reduces appetite and food intake, and this compound, which exhibited a pronounced orexigenic effect, reduced appetite by 73% .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one are primarily due to its binding to benzodiazepine, cholecystokinin (CCK), and bradykinin receptors . This compound has been shown to exhibit both orexigenic and anorexigenic effects at low doses (2.07 – 2.21 μM) in rats .
Cellular Effects
In cellular processes, 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one influences cell function by modulating appetite and food intake . It does this by interacting with GABA A receptor subtypes in the brainstem parabrachial caudate nucleus .
Molecular Mechanism
The molecular mechanism of action of 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one involves binding to α2/α3-subunits of one GABA A receptor subtype . This binding is thought to mediate the orexigenic effect of the compound .
Dosage Effects in Animal Models
In animal models, the effects of 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one vary with dosage . At low doses, it exhibits both orexigenic and anorexigenic effects
Preparation Methods
The synthesis of 7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves several steps. One common method includes the reaction of 2-amino-5-bromo-2’-chlorobenzophenone with glycine in the presence of a base, followed by cyclization to form the benzodiazepine ring . Industrial production methods often involve the use of substituted 2-aminobenzophenones with subsequent acylation, amination, and cyclization . The reaction conditions typically require elevated temperatures and the presence of catalysts such as zinc chloride .
Chemical Reactions Analysis
7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-hydroxy derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Alkylation reactions with alkyl tosylates can produce 1-alkyl derivatives.
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl tosylate . The major products formed from these reactions include 3-hydroxy derivatives, amines, and 1-alkyl derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention in various areas of medicinal chemistry due to its potential therapeutic effects:
Anxiolytic Activity
Benzodiazepines are widely recognized for their anxiolytic properties. Research indicates that derivatives of benzodiazepines can exhibit significant anxiety-reducing effects. Studies have shown that compounds similar to 7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one may interact with GABA receptors, enhancing inhibitory neurotransmission and potentially alleviating anxiety symptoms .
Anticonvulsant Properties
Benzodiazepines are also used in the treatment of epilepsy and seizure disorders. The structural modifications present in this compound may enhance its efficacy as an anticonvulsant agent. Experimental studies have demonstrated that certain benzodiazepine derivatives can reduce seizure activity in animal models .
Sedative Effects
The sedative properties of benzodiazepines make them valuable in clinical settings for managing insomnia and other sleep disorders. The compound's ability to modulate GABAergic activity suggests potential applications in developing new sedative medications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profiles. The presence of the bromine and chlorophenyl groups is believed to influence its binding affinity to GABA receptors and other molecular targets. Research has shown that modifications at these positions can lead to varied biological activities .
Case Studies and Research Findings
Several studies have investigated the efficacy of benzodiazepine derivatives similar to this compound:
Comparison with Similar Compounds
7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is similar to other benzodiazepines such as diazepam, lorazepam, and clonazepam . it is unique due to its specific substitution pattern, which includes a bromine atom at the 7-position and a chlorine atom at the 2’-position . This unique structure contributes to its distinct pharmacological profile, including its potency and duration of action .
Similar compounds include:
Diazepam: Commonly used for anxiety and muscle spasms.
Lorazepam: Known for its use in treating severe anxiety and insomnia.
Clonazepam: Used primarily for seizure disorders and panic disorders.
Biological Activity
7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, commonly known as phenazepam, is a compound belonging to the benzodiazepine class. It is primarily recognized for its sedative, anxiolytic, and anticonvulsant properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, safety profile, and relevant research findings.
- Molecular Formula : C15H12BrClN2O
- Molecular Weight : 349.61 g/mol
- CAS Number : 51753-57-2
- Melting Point : 214-224 °C
- Solubility : Slightly soluble in chloroform, DMSO, and methanol
Pharmacological Effects
Phenazepam exhibits a range of biological activities attributed to its interaction with the central nervous system (CNS). The following table summarizes its primary effects:
Effect | Description |
---|---|
Anxiolytic | Reduces anxiety and promotes relaxation. |
Sedative | Induces sleep and decreases arousal. |
Anticonvulsant | Prevents seizures by stabilizing neuronal activity. |
Muscle Relaxant | Relieves muscle tension and spasms. |
The compound primarily functions as a positive allosteric modulator of the GABA receptor. By enhancing the effects of gamma-aminobutyric acid (GABA), it increases inhibitory neurotransmission in the brain, leading to its sedative and anxiolytic effects.
Clinical Applications
Phenazepam is utilized in various clinical settings:
- Neurological Disorders : Effective in managing conditions such as epilepsy and alcohol withdrawal syndrome.
- Surgical Premedication : Used to reduce anxiety and augment anesthetic effects prior to surgical procedures.
Safety Profile
Phenazepam's safety profile indicates moderate toxicity. The following table outlines key safety data:
Parameter | Value |
---|---|
LD50 (rat) | 720 mg/kg (intraperitoneal) |
Hazard Statements | H225 (Highly flammable), H302 (Harmful if swallowed) |
Storage Conditions | Controlled substance; store at -20 °C |
Case Study 1: Abuse Potential
A study conducted in Sweden highlighted the increasing instances of phenazepam abuse among recreational drug users. Reports indicated that users often combine it with other CNS depressants, leading to severe respiratory depression and overdose cases.
Case Study 2: Efficacy in Epilepsy Management
Research published in Epilepsy Research demonstrated that phenazepam significantly reduced seizure frequency in patients with refractory epilepsy. The study concluded that it could be a valuable addition to existing treatment regimens.
Research Findings
- A study published in Pharmacology Biochemistry and Behavior found that phenazepam effectively reduces anxiety-like behaviors in animal models.
- Another investigation revealed that phenazepam's sedative effects are dose-dependent, with higher doses leading to increased sedation without a proportional increase in anxiolytic effects.
Properties
IUPAC Name |
7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUSQDROUHISB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324527 | |
Record name | 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642547 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89445-67-0 | |
Record name | 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.